diethyl 1-(1-cyanocyclobutyl)-1H-indole-2,6-dicarboxylate
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Overview
Description
Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyanocyclobutyl group attached to the indole core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The cyanocyclobutyl group can be introduced through a subsequent alkylation reaction using appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
- Oxidized indole derivatives.
- Reduced amine derivatives.
- Substituted indole compounds with various functional groups.
Scientific Research Applications
Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The cyanocyclobutyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Comparison: Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is unique due to the presence of the cyanocyclobutyl group, which distinguishes it from other indole derivatives. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-17(22)14-7-6-13-10-16(18(23)25-4-2)21(15(13)11-14)19(12-20)8-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
WPSWTMZWIDPFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2C3(CCC3)C#N)C(=O)OCC |
Origin of Product |
United States |
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